molecular formula C8H9N3O2 B8816078 6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one

6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one

Cat. No. B8816078
M. Wt: 179.18 g/mol
InChI Key: QBANBRWELABETG-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

Ethyl N-[2-amino-6-(methyloxy)-3-pyridinyl]glycinate (40.6 g, 135 mmol) was dissolved in THF (1 L) at room temperature under argon and treated with potassium tert-butoxide (15.17 g, 135 mmol). After 2 h at room temperature saturated NH4Cl (500 ml) was added and the THF evaporated. Water (500 ml) was added followed by 20% MeOH/DCM (1 L); the insoluble material was filtered off, washed with Et2O and dried in the vacuum oven at 40° C. overnight to afford the desired product as a yellow solid (15.3 g): LCMS and NMR consistent with product (9% of oxidized material present by NMR).
Name
Ethyl N-[2-amino-6-(methyloxy)-3-pyridinyl]glycinate
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
15.17 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH:8][CH2:9][C:10](OCC)=[O:11])=[CH:6][CH:5]=[C:4]([O:15][CH3:16])[N:3]=1.CC(C)([O-])C.[K+].[NH4+].[Cl-]>C1COCC1>[CH3:16][O:15][C:4]1[CH:5]=[CH:6][C:7]2[NH:8][CH2:9][C:10](=[O:11])[NH:1][C:2]=2[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Ethyl N-[2-amino-6-(methyloxy)-3-pyridinyl]glycinate
Quantity
40.6 g
Type
reactant
Smiles
NC1=NC(=CC=C1NCC(=O)OCC)OC
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15.17 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF evaporated
ADDITION
Type
ADDITION
Details
Water (500 ml) was added
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(NC(CN2)=O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.